Ethyl 2-tert-butyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate
Description
Ethyl 2-tert-butyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a tert-butyl group at position 2, a thiophene-2-carbonyloxy substituent at position 5, and an ethyl ester at position 3. The benzofuran core is a bicyclic aromatic system, with fused furan and benzene rings.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5S/c1-5-23-19(22)16-13-11-12(24-18(21)15-7-6-10-26-15)8-9-14(13)25-17(16)20(2,3)4/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOHVQBQYDONLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the tert-butyl group through Friedel-Crafts alkylation. The thiophene-2-carbonyloxy group can be introduced via esterification reactions using appropriate thiophene derivatives and carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Ethyl 2-tert-butyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate
- Substituent at Position 5 : 2-ethoxy-2-oxoethoxy (ethoxycarbonylmethoxy group).
- Key Differences: Replaces the thiophene-2-carbonyloxy group with an aliphatic ester-linked ethoxycarbonylmethoxy chain.
- Molecular Formula : C₁₉H₂₄O₆ (348.395 g/mol).
- Implications : The ethoxycarbonylmethoxy group may enhance solubility in polar solvents compared to the thiophene derivative. This compound could serve as a precursor for further functionalization via hydrolysis or transesterification .
Ethyl 5-(2-amino-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate
- Substituent at Position 5: 2-amino-2-oxoethoxy (carbamoylmethoxy group).
- Key Differences: Replaces the thiophene ester with an amide group, introducing hydrogen-bonding capabilities.
- Molecular Formula : C₁₈H₂₁N₁O₆ (367.37 g/mol, estimated).
- Implications: The amide functionality may improve stability against hydrolysis compared to esters.
2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one
- Core Structure: Pyridazinone (non-benzofuran).
- Key Differences: Pyridazinone ring instead of benzofuran, with a chlorine atom at position 4 and a 4-tert-butylbenzylthio group at position 5. Sulfur is part of a thioether linkage rather than a thiophene ring.
- Applications : Documented as a pesticide (Nexter®), highlighting the role of tert-butyl and sulfur-containing groups in agrochemical activity .
Functional Group Analysis and Implications
| Compound | Position 5 Substituent | Electronic Effects | Steric Effects | Potential Applications |
|---|---|---|---|---|
| Target Compound | Thiophene-2-carbonyloxy | Electron-withdrawing (ester), aromatic π-system | Moderate (thiophene planar bulk) | Materials science, drug intermediates |
| Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-... | Ethoxycarbonylmethoxy | Electron-withdrawing (ester) | Low (flexible chain) | Synthetic intermediate |
| Ethyl 5-(2-amino-2-oxoethoxy)-2-tert-butyl-... | Carbamoylmethoxy | Electron-withdrawing (amide), H-bond donor | Moderate (rigid amide) | Pharmaceuticals |
| 2-tert-Butyl-5-(4-tert-butylbenzylthio)-... | 4-tert-Butylbenzylthio | Electron-donating (thioether) | High (bulky tert-butyl) | Agrochemicals |
- Thiophene vs. Aliphatic Chains : The thiophene group in the target compound enhances aromatic stacking, which could improve crystallinity or optoelectronic properties in materials .
- Ester vs. Amide : Esters (target compound and ) are more hydrolytically labile than amides (), impacting stability and bioavailability.
- Sulfur Motifs : Thiophene (aromatic) vs. thioether (aliphatic) in : The former may enhance electronic conjugation, while the latter contributes to lipophilicity in pesticides .
Biological Activity
Ethyl 2-tert-butyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, a thiophene ring, and a carboxylate ester functional group. Its molecular formula is , and it has notable lipophilicity due to the presence of the tert-butyl group, which may enhance its bioavailability.
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. The benzofuran and thiophene components are known to interact with multiple biological targets, potentially modulating pathways related to cell survival and apoptosis.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzofuran derivatives against neurodegenerative conditions. For instance, compounds structurally related to this compound have shown significant protective effects against amyloid-beta (Aβ) induced cytotoxicity in neuronal cell lines. These compounds can inhibit Aβ aggregation, which is crucial in Alzheimer's disease pathology .
Anticancer Activity
Research has also suggested that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation . In vitro studies have demonstrated that these compounds can effectively reduce viability in various cancer cell lines, suggesting their potential as therapeutic agents.
Case Studies and Research Findings
- Neuroprotection Against Aβ Toxicity :
- Inhibition of Cancer Cell Proliferation :
Data Summary
Q & A
Q. How does the thiophene-2-carbonyloxy group influence reactivity compared to furan- or phenyl-based substituents?
- Methodological Answer : Thiophene’s sulfur atom increases electron density, accelerating nucleophilic acyl substitution (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for phenyl). Monitor via ¹H NMR kinetics in DMSO-d₆ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
